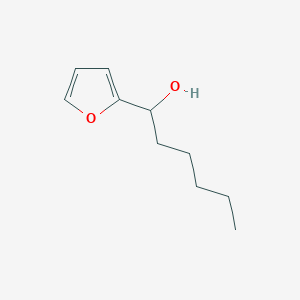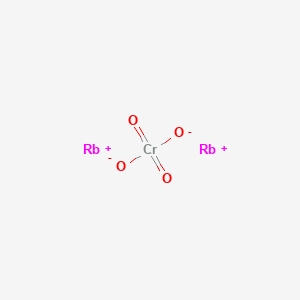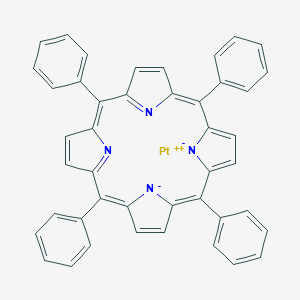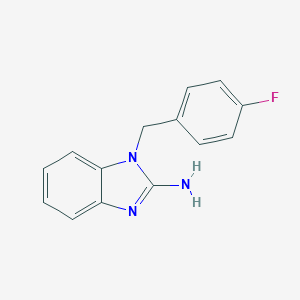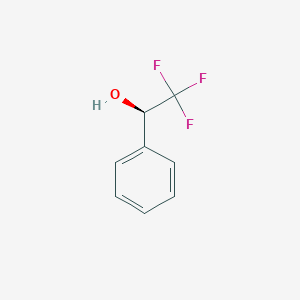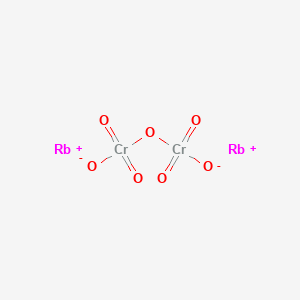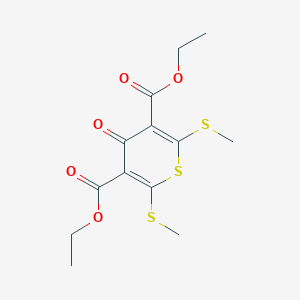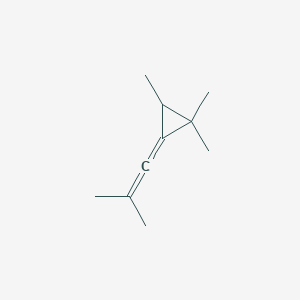
Cyclopropane, trimethyl(2-methyl-1-propenylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropane, trimethyl(2-methyl-1-propenylidene)-, also known as isopropylidenecyclopropane, is a cyclic hydrocarbon with the molecular formula C10H16. It is a colorless liquid that is widely used in scientific research due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of cyclopropane, trimethyl(2-methyl-1-propenylidene)- is not fully understood. However, it is believed that it acts as a Lewis acid, which means that it can accept electron pairs from other molecules. This property makes it useful in various chemical reactions.
Effets Biochimiques Et Physiologiques
Cyclopropane, trimethyl(2-methyl-1-propenylidene)- has not been extensively studied for its biochemical and physiological effects. However, some studies suggest that it may have anti-inflammatory properties and may be useful in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using cyclopropane, trimethyl(2-methyl-1-propenylidene)- in lab experiments is its unique chemical properties, which make it useful in various chemical reactions. However, it is important to note that it can be toxic and should be handled with care.
Orientations Futures
There are many future directions for the use of cyclopropane, trimethyl(2-methyl-1-propenylidene)- in scientific research. Some potential areas of research include the development of new synthetic methods using cyclopropane, trimethyl(2-methyl-1-propenylidene)-, the study of its anti-inflammatory properties, and the investigation of its potential as a ligand in coordination chemistry.
Conclusion:
In conclusion, cyclopropane, trimethyl(2-methyl-1-propenylidene)- is a unique and versatile compound that has many applications in scientific research. Its unique chemical properties make it useful in various chemical reactions, and it has potential as a ligand in coordination chemistry. However, it is important to handle it with care due to its toxicity. Further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
Cyclopropane, trimethyl(2-methyl-1-propenylidene)- can be synthesized using various methods, including the reaction of Cyclopropane, trimethyl(2-methyl-1-propenylidene)-neacetone with trimethylaluminum, the reaction of Cyclopropane, trimethyl(2-methyl-1-propenylidene)-neacetone with trimethylaluminum and titanium tetrachloride, and the reaction of Cyclopropane, trimethyl(2-methyl-1-propenylidene)-neacetone with diethylaluminum chloride. The most commonly used method is the reaction of Cyclopropane, trimethyl(2-methyl-1-propenylidene)-neacetone with trimethylaluminum, which yields a high yield of cyclopropane, trimethyl(2-methyl-1-propenylidene)-.
Applications De Recherche Scientifique
Cyclopropane, trimethyl(2-methyl-1-propenylidene)- has been widely used in scientific research due to its unique chemical properties. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of complex organic molecules. It is also used as a ligand in coordination chemistry and as a solvent in various chemical reactions.
Propriétés
Numéro CAS |
14803-30-6 |
|---|---|
Nom du produit |
Cyclopropane, trimethyl(2-methyl-1-propenylidene)- |
Formule moléculaire |
C10H16 |
Poids moléculaire |
136.23 g/mol |
InChI |
InChI=1S/C10H16/c1-7(2)6-9-8(3)10(9,4)5/h8H,1-5H3 |
Clé InChI |
CRZLECOBVHRLLB-UHFFFAOYSA-N |
SMILES |
CC1C(=C=C(C)C)C1(C)C |
SMILES canonique |
CC1C(=C=C(C)C)C1(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



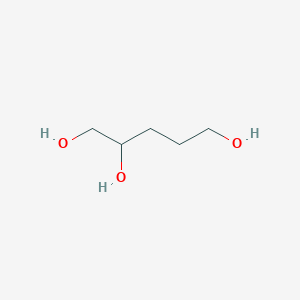
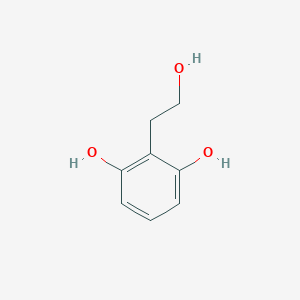


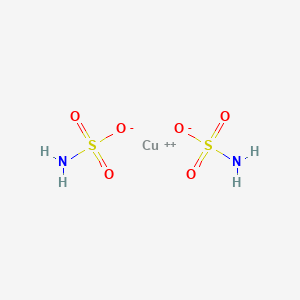
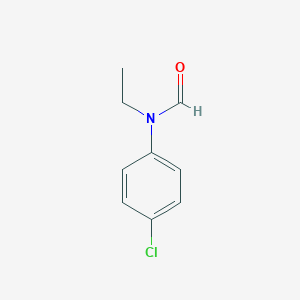
![4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline](/img/structure/B82943.png)
